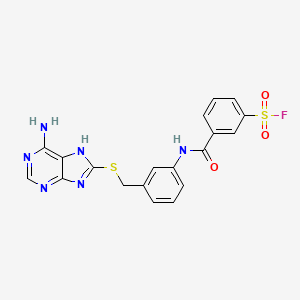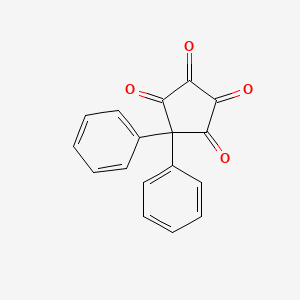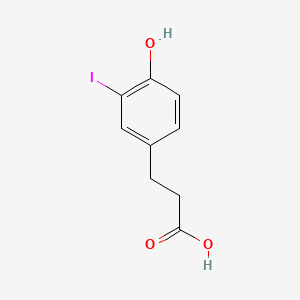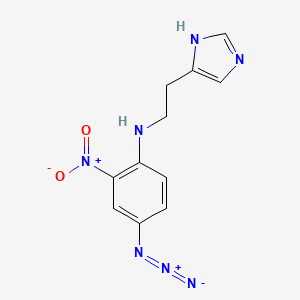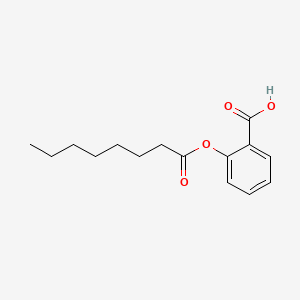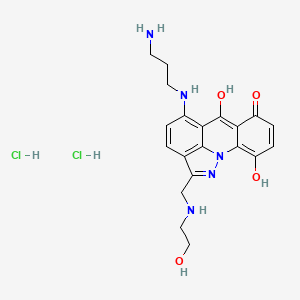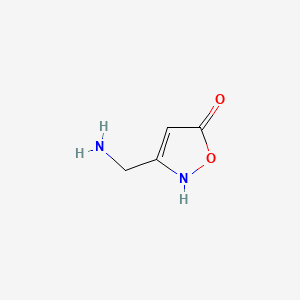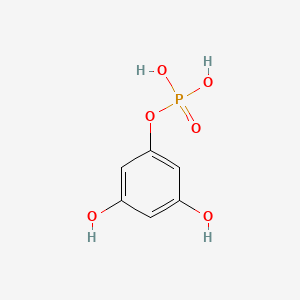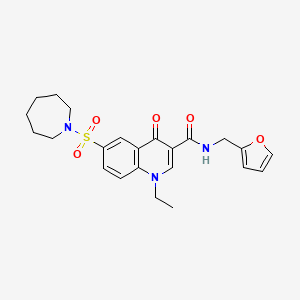
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.
Applications De Recherche Scientifique
Antiviral Agents
6-(1-Azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide compounds show potential as antiviral agents. Specifically, they may be effective in treating herpes virus infections such as HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, or human herpes viruses 7 and 8 (Habernickel, 2002).
Cytotoxic Activity
This compound class exhibits cytotoxic activity. Derivatives of this compound have been tested for inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrate potent cytotoxicity, with IC50 values less than 10 nM (Deady et al., 2003).
Diuretic Activity
Modified methods for the preparation of these compounds have been correlated with diuretic activity. Comparative analyses suggest that some synthesized compounds possess significant diuretic effects (Ukrainets et al., 2011).
Antimicrobial Properties
These quinolinecarboxamide derivatives have shown promising results in antimicrobial activities. Evaluations include antibacterial and antifungal activities against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Cardiovascular Activity
Certain derivatives have been synthesized and observed for activity on calcium channel antagonists. This suggests potential application in cardiovascular disease treatment (Gupta & Misra, 2008).
Antitubercular Activity
An improved method for the preparation of certain derivatives of this compound has shown significant antitubercular activities. This positions them as potential candidates for tuberculosis treatment (Ukrainets et al., 2008).
Inhibition of ATM Kinase
Research has shown that 3-quinoline carboxamides can be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates their potential in addressing diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Photovoltaic Properties
Some derivatives have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Propriétés
Nom du produit |
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C23H27N3O5S |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
6-(azepan-1-ylsulfonyl)-1-ethyl-N-(furan-2-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-2-25-16-20(23(28)24-15-17-8-7-13-31-17)22(27)19-14-18(9-10-21(19)25)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-14,16H,2-6,11-12,15H2,1H3,(H,24,28) |
Clé InChI |
JIGPFXZXYSFAGH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)NCC4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



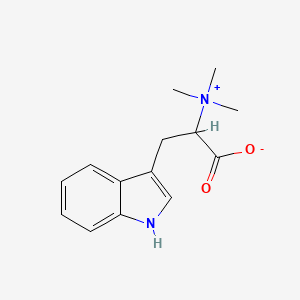
![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
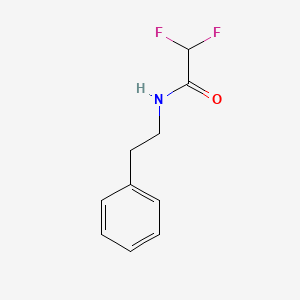
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
